Chemical structure and properties of 6-Butyl-2-cyclopropylpyrimidin-4-ol
Chemical structure and properties of 6-Butyl-2-cyclopropylpyrimidin-4-ol
An In-depth Technical Guide to 6-Butyl-2-cyclopropylpyrimidin-4-ol
A Note on Availability: Publicly accessible, peer-reviewed data specifically detailing the synthesis and properties of 6-Butyl-2-cyclopropylpyrimidin-4-ol is limited. This guide, therefore, leverages established principles of pyrimidine chemistry and data from structurally analogous compounds to provide a comprehensive and scientifically grounded overview for research and development purposes.
Introduction and Overview
6-Butyl-2-cyclopropylpyrimidin-4-ol is a substituted pyrimidine derivative featuring a cyclopropyl group at the 2-position, a hydroxyl (or oxo) group at the 4-position, and a butyl group at the 6-position. The pyrimidine scaffold is a "privileged pharmacophore" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific combination of lipophilic (butyl, cyclopropyl) and polar (pyrimidinol) moieties suggests potential applications in drug discovery, where such features are critical for modulating target binding, selectivity, and pharmacokinetic properties.
Substituted pyrimidin-4-one cores, in particular, have been identified as potent and selective kinase inhibitors, such as in the case of IRAK4 inhibitors for inflammatory diseases.[3] The cyclopropyl group is a common motif in medicinal chemistry, often introduced to improve metabolic stability, binding affinity, and potency. The butyl group provides a flexible lipophilic chain that can explore hydrophobic pockets within a biological target.
This guide will provide a plausible synthetic route, predict key physicochemical and spectroscopic properties, and discuss the potential biological relevance of this compound, all grounded in established chemical literature.
Chemical Structure and Tautomerism
The structure of 6-Butyl-2-cyclopropylpyrimidin-4-ol presents an important structural feature common to hydroxypyrimidines: keto-enol tautomerism. The molecule can exist in equilibrium between the aromatic alcohol (pyrimidin-4-ol) form and the non-aromatic keto (pyrimidin-4-one) form.[4][5] For most 4-hydroxypyrimidines, the keto tautomer (the pyrimidin-4-one form) is the more stable and predominant species in the solid state and in solution.[6][7] This is a critical consideration for understanding its reactivity, hydrogen bonding potential, and interactions with biological targets.
Caption: Keto-enol tautomerism of the title compound.
Proposed Synthesis
A robust and widely applicable method for the synthesis of 2,6-disubstituted pyrimidin-4-ols is the principal synthesis, which involves the condensation of a β-ketoester with an amidine. This approach is proposed for the synthesis of 6-Butyl-2-cyclopropylpyrimidin-4-ol.
The key starting materials for this synthesis are:
-
Ethyl 3-oxoheptanoate: A β-ketoester that provides the butyl group at C6 and the C4-C5 fragment of the pyrimidine ring.
-
Cyclopropanecarboxamidine hydrochloride: An amidine that provides the N1-C2-N3 fragment, incorporating the cyclopropyl group at C2.
// Nodes for Starting Materials Ketoester [label="Ethyl 3-oxoheptanoate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amidine [label="Cyclopropanecarboxamidine\nHydrochloride", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Sodium Ethoxide (NaOEt)\nin Ethanol", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Nodes for Process Steps Condensation [label="Step 1: Condensation Reaction\n(Reflux)", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Step 2: Acidic Workup\n(e.g., Acetic Acid)", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Step 3: Purification\n(Recrystallization or Chromatography)", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Node for Final Product Product [label="6-Butyl-2-cyclopropylpyrimidin-4-ol", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", width=3];
// Edges to define the flow Ketoester -> Condensation; Amidine -> Condensation; Base -> Condensation; Condensation -> Workup [label="Reaction Mixture"]; Workup -> Purification [label="Crude Product"]; Purification -> Product [label="Purified Product"]; }
Caption: Proposed synthetic workflow for 6-Butyl-2-cyclopropylpyrimidin-4-ol.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
Cyclopropanecarboxamidine hydrochloride (1.05 eq)[10][11][12]
-
Sodium ethoxide (2.1 eq)
-
Anhydrous Ethanol
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous ethanol. Dissolve sodium ethoxide in the ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution of sodium ethoxide, add cyclopropanecarboxamidine hydrochloride and stir for 15-20 minutes to form the free amidine. Subsequently, add ethyl 3-oxoheptanoate dropwise to the mixture.
-
Condensation: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. To the resulting residue, add water and cool in an ice bath. Neutralize the mixture by slowly adding glacial acetic acid until the pH is approximately 6-7, which will cause the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or ethyl acetate/hexane) or by column chromatography on silica gel to yield the final product, 6-Butyl-2-cyclopropylpyrimidin-4-ol.
Physicochemical and Spectroscopic Properties (Predicted)
The following tables summarize the predicted physicochemical and spectroscopic properties based on the compound's structure and data from similar molecules.
Predicted Physicochemical Properties
| Property | Predicted Value / Description | Rationale / Reference |
| Molecular Formula | C₁₁H₁₆N₂O | Based on chemical structure. |
| Molecular Weight | 192.26 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for similar pyrimidinol compounds.[13][14][15][16] |
| pKa (acidic) | ~9-10 | The N-H proton in the pyrimidinone tautomer is weakly acidic, similar to uracil.[13] |
| pKa (basic) | ~1-2 | The ring nitrogens are weakly basic due to the electron-withdrawing effect of the carbonyl group.[13] |
| Calculated LogP | ~2.0 - 2.5 | Estimated based on the contributions of the butyl and cyclopropyl groups, suggesting moderate lipophilicity. |
Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Signals | Interpretation |
| ¹H NMR | δ ~11.0-12.0 (br s, 1H)δ ~5.8-6.0 (s, 1H)δ ~2.4-2.6 (t, 2H)δ ~1.8-2.0 (m, 1H)δ ~1.5-1.7 (m, 2H)δ ~1.2-1.4 (m, 2H)δ ~0.8-1.0 (m, 7H) | N-H proton (pyrimidinone tautomer).H5 proton on the pyrimidine ring.CH₂ group of the butyl chain adjacent to the ring.CH proton of the cyclopropyl group.CH₂ group of the butyl chain.CH₂ group of the butyl chain.Overlapping signals from the terminal CH₃ of the butyl chain and the four CH₂ protons of the cyclopropyl ring. |
| ¹³C NMR | δ ~165-170δ ~160-165δ ~155-160δ ~100-105δ ~35-40δ ~20-30δ ~13-15δ ~8-12 | C4 (C=O).C6.C2.C5.CH₂ of butyl chain adjacent to the ring.Other CH₂ carbons of the butyl chain.Terminal CH₃ of the butyl chain.CH and CH₂ carbons of the cyclopropyl ring. |
| IR (cm⁻¹) | ~3100-2900 (br)~2960-2850~1670-1690 (strong)~1550-1580 | N-H stretching (pyrimidinone tautomer).Alkyl C-H stretching (butyl and cyclopropyl).C=O stretching (strong, characteristic of the pyrimidinone form).[17]C=N and C=C stretching of the ring. |
| Mass Spec | [M+H]⁺ = 193.13 | Expected molecular ion peak for the protonated molecule in ESI-MS. |
Potential Applications and Biological Activity
While no specific biological activity has been reported for 6-Butyl-2-cyclopropylpyrimidin-4-ol, the pyrimidine scaffold is associated with a vast range of pharmacological activities.[1][18][19]
Potential Therapeutic Areas:
-
Oncology: Many pyrimidine derivatives function as kinase inhibitors or inhibitors of enzymes involved in DNA synthesis, making them effective anticancer agents.[20]
-
Anti-inflammatory: As demonstrated by IRAK4 inhibitors, the pyrimidin-4-one scaffold is a promising starting point for developing treatments for inflammatory and autoimmune diseases.[3][21]
-
Antiviral/Antibacterial: Substituted pyrimidines are known to have antimicrobial properties, often by inhibiting essential enzymes in pathogens.[1][2]
The specific combination of substituents in 6-Butyl-2-cyclopropylpyrimidin-4-ol could be rationally designed to target the ATP-binding site of protein kinases. The pyrimidinol core can act as a hinge-binder, forming key hydrogen bonds, while the cyclopropyl and butyl groups can occupy hydrophobic regions of the active site to enhance potency and selectivity.
// Nodes Molecule [label="6-Butyl-2-cyclopropyl\npyrimidin-4-ol", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Target [label="Protein Kinase\n(e.g., IRAK4)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Binding [label="Binds to\nATP-Binding Site", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Inhibition [label="Kinase Inhibition", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Blocks Downstream\nSignaling Pathway", shape=parallelogram]; Effect [label="Therapeutic Effect\n(e.g., Anti-inflammatory)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Molecule -> Binding [color="#4285F4"]; Target -> Binding [color="#EA4335"]; Binding -> Inhibition [color="#FBBC05"]; Inhibition -> Downstream [color="#34A853"]; Downstream -> Effect; }
Caption: Hypothetical mechanism of action targeting a protein kinase.
Conclusion
6-Butyl-2-cyclopropylpyrimidin-4-ol is a compound of significant interest for medicinal chemistry and drug discovery. Although specific experimental data is scarce, a reliable synthetic route can be proposed based on well-established pyrimidine chemistry. Its structural features—a hydrogen-bonding pyrimidinone core, a metabolically robust cyclopropyl group, and a lipophilic butyl chain—make it an attractive candidate for screening in various therapeutic areas, particularly as a kinase inhibitor. The predictive data provided in this guide serves as a valuable resource for any researcher or organization looking to synthesize and explore the potential of this and related molecules.
References
-
Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A. [Link]
-
Synthesis of STEP A: Ethyl 3-oxo-heptanoate. PrepChem.com. [Link]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]
-
Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. [Link]
-
Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. PubMed. [Link]
-
Cyclopropane-1-carboximidamide hydrochloride. ChemBK. [Link]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. National Center for Biotechnology Information. [Link]
-
An overview on synthesis and biological activity of pyrimidines. ResearchGate. [Link]
-
Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. ACS Publications. [Link]
-
Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]
-
Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry. [Link]
-
An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
-
Cyclopropanecarboxamidine Hydrochloride. Win-Win Chemical. [Link]
-
Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives. Medwin Publishers. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. wjarr.com [wjarr.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. sci-hub.red [sci-hub.red]
- 5. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chembk.com [chembk.com]
- 11. Cyclopropanecarboxamidine Hydrochloride | 57297-29-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. 57297-29-7 Cyclopropanecarboxamidine Hydrochloride 环丙甲脒盐酸盐 -Win-Win Chemical [win-winchemical.com]
- 13. scialert.net [scialert.net]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. evitachem.com [evitachem.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. medcraveonline.com [medcraveonline.com]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. medwinpublishers.com [medwinpublishers.com]
- 21. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]

